2-Bromo-5-(3-bromopropyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(3-bromopropyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with bromine atoms at the 2 and 5 positions and a bromopropyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(3-bromopropyl)furan typically involves the bromination of 5-(3-bromopropyl)furan. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination reaction. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired positions on the furan ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and catalysts as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(3-bromopropyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The bromopropyl group can be reduced to form propyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted furans.
- Oxidation reactions produce furanones or other oxidized derivatives.
- Reduction reactions result in alkylated furans.
Scientific Research Applications
2-Bromo-5-(3-bromopropyl)furan has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of conjugated polymers and other advanced materials.
Biological Studies: Explored for its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-bromopropyl)furan involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its bromine atoms and furan ring may interact with enzymes or receptors, leading to potential bioactivity.
Comparison with Similar Compounds
2-Bromo-5-methylfuran: Similar structure but with a methyl group instead of a bromopropyl group.
2-Bromo-5-ethylfuran: Contains an ethyl group at the 5 position.
2-Bromo-5-(2-bromoethyl)furan: Features a bromoethyl group at the 5 position.
Comparison: 2-Bromo-5-(3-bromopropyl)furan is unique due to the presence of the bromopropyl group, which provides additional reactivity and potential for further functionalization compared to its simpler counterparts. This makes it a valuable intermediate in organic synthesis and other applications.
Properties
Molecular Formula |
C7H8Br2O |
---|---|
Molecular Weight |
267.95 g/mol |
IUPAC Name |
2-bromo-5-(3-bromopropyl)furan |
InChI |
InChI=1S/C7H8Br2O/c8-5-1-2-6-3-4-7(9)10-6/h3-4H,1-2,5H2 |
InChI Key |
VYAXWQWANFBCPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.